3-[4-(Aminomethyl)phenyl]cyclopentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H15NO/c13-8-9-1-3-10(4-2-9)11-5-6-12(14)7-11/h1-4,11H,5-8,13H2 |
InChI Key |
TVQJIVURJBJWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 4 Aminomethyl Phenyl Cyclopentan 1 One and Its Precursors
Retrosynthetic Analysis of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the primary disconnection strategies focus on the carbon-carbon bond linking the cyclopentanone (B42830) ring and the phenyl moiety, as well as the bonds forming the cyclopentanone ring itself.
A primary retrosynthetic disconnection breaks the C3-aryl bond. This suggests a carbon-carbon bond-forming reaction as the key final step. This disconnection leads to two key synthons: a cyclopentanone electrophile or nucleophile at the C3 position and a corresponding 4-(aminomethyl)phenyl nucleophile or electrophile. This approach points toward powerful cross-coupling reactions. For instance, a conjugate addition to cyclopent-2-en-1-one is a plausible forward synthetic step.
A second level of disconnection involves breaking down the cyclopentanone ring. A common strategy for forming five-membered rings is an intramolecular cyclization. organicchemistrytutor.com This suggests a 1,6-dicarbonyl compound, such as a derivative of adipic acid, which could undergo a Dieckmann condensation to form the cyclopentanone ring. organicchemistrytutor.com
Classical and Modern Synthetic Approaches to the Cyclopentan-1-one Core
The cyclopentanone ring is a common structural motif in organic chemistry, and numerous methods exist for its synthesis.
The formation of the cyclopentanone core can be achieved through various intramolecular cyclization reactions. These methods start with an acyclic precursor and form the five-membered ring.
Classical Methods:
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester. For cyclopentanone synthesis, a derivative of adipic acid, such as diethyl adipate, is treated with a base like sodium ethoxide. organicchemistrytutor.com The resulting 2-oxocyclopentane-1-carboxylic ester can then be hydrolyzed and decarboxylated to yield cyclopentanone. organicchemistrytutor.com
Ketonic Decarboxylation: The pyrolysis of adipic acid or its salts (e.g., with barium hydroxide) at high temperatures can produce cyclopentanone, although this method is often less selective and requires harsh conditions. organic-chemistry.org
Modern Methods:
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, uses a diene precursor to form a cyclic alkene. Subsequent reduction of the double bond yields the saturated cyclopentane (B165970) ring.
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by cobalt or other transition metal complexes, to form an α,β-cyclopentenone.
Nazarov Cyclization: An acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones, this method also produces α,β-cyclopentenones, which can be reduced to cyclopentanones.
| Method | Precursor | Key Reagents | Product Type |
| Dieckmann Condensation | Adipic acid diester | Base (e.g., NaOEt) | β-keto ester |
| Ring-Closing Metathesis | Acyclic diene | Ru-based catalyst | Cyclopentene |
| Pauson-Khand Reaction | Enyne | Co₂(CO)₈ | Cyclopentenone |
| Nazarov Cyclization | Divinyl ketone | Acid or Lewis Acid | Cyclopentenone |
An alternative to building the ring from scratch is to start with a commercially available cyclopentanone or a simple derivative and introduce the necessary functionality. A common strategy is to introduce unsaturation to create cyclopent-2-en-1-one, a versatile intermediate. This can be achieved through α-halogenation followed by elimination.
Once formed, cyclopent-2-en-1-one is an excellent Michael acceptor, allowing for the introduction of substituents at the C3 position via conjugate addition. It is also a key substrate for various palladium-catalyzed coupling reactions. researchgate.netreddit.com
Introduction of the 4-(Aminomethyl)phenyl Moiety
The introduction of the substituted phenyl ring at the C3 position of the cyclopentanone core is a critical step that relies heavily on modern transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C-C bonds between sp² centers. wikipedia.org The Heck, Suzuki, and Sonogashira reactions are prominent examples. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org In this context, cyclopent-2-en-1-one can be coupled with a halide such as 4-bromo- or 4-iodobenzylamine (with a protected amine). The reaction typically uses a palladium catalyst (e.g., Pd(OAc)₂) and a base. researchgate.net A key consideration is controlling the regioselectivity of the addition and subsequent β-hydride elimination to yield the desired 3-arylcyclopentanone. Reductive Heck reaction conditions can be employed to directly yield the saturated product. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron species with an organohalide. wikipedia.org A common strategy would involve the coupling of (4-(aminomethyl)phenyl)boronic acid (or its protected form) with a 3-halocyclopentenone or a cyclopentenyl triflate. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base for the transmetalation step. organic-chemistry.orgwikipedia.org The amino group on the boronic acid would likely need to be protected (e.g., as a Boc-carbamate) to prevent side reactions.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org A potential, though more complex, route could involve coupling a protected 4-ethynylbenzylamine with a 3-halocyclopentenone. The resulting enyne product would then require reduction of the alkyne and the enone double bond to afford the final target molecule.
| Coupling Reaction | Cyclopentanone Precursor | Aryl Precursor (R = 4-(Aminomethyl)phenyl) | Typical Catalyst System |
| Heck Reaction | Cyclopent-2-en-1-one | R-Br or R-I | Pd(OAc)₂, phosphine ligand, base |
| Suzuki Coupling | 3-Halocyclopentenone or Cyclopentenyl triflate | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf), base |
| Sonogashira Coupling | 3-Halocyclopentenone | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, amine base |
When the target molecule contains a stereocenter, as is the case for 3-substituted cyclopentanones, controlling the stereochemistry is crucial. Enantioselective synthesis aims to produce a single enantiomer.
Several strategies can be employed:
Asymmetric Heck Reaction: The use of chiral phosphine ligands in the Heck reaction can induce asymmetry, leading to the formation of the 3-arylcyclopentanone with high enantiomeric excess (ee). nih.govwikipedia.org The reaction desymmetrizes the symmetric cyclopentenone starting material. nih.gov
Asymmetric Conjugate Addition: The Michael addition of an organometallic reagent derived from the 4-(aminomethyl)phenyl moiety to cyclopentenone can be rendered enantioselective by using a chiral catalyst. Copper- and rhodium-based catalysts with chiral ligands are commonly used for this purpose.
Enzymatic Resolution: A racemic mixture of the final compound or a key intermediate can be resolved using enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the two. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclopentanone precursor to direct the stereochemical outcome of the C-C bond-forming reaction. The auxiliary is then removed in a subsequent step.
The development of stereoselective methods is a key area of modern organic synthesis, enabling access to enantiomerically pure compounds for various applications. semanticscholar.org
Aminomethylation Strategies on the Phenyl Ring
The introduction of the aminomethyl group onto the phenyl ring is a critical transformation in the synthesis of this compound. This can be achieved through several reliable methods, including reductive amination of a carbonyl precursor or the chemical conversion of other functional groups into the desired amine.
Reductive Amination Approaches to the Aminomethyl Group
Reductive amination is a highly effective and widely used method for the formation of amines. In the context of synthesizing this compound, this strategy typically involves the reaction of a precursor aldehyde, 4-(3-oxocyclopentyl)benzaldehyde, with an amine source in the presence of a reducing agent.
The initial step of this process is the reaction between the aldehyde and ammonia (or an ammonium (B1175870) salt like ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the primary amine. A variety of reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (STAB). For instance, the reaction can be carried out by treating 4-(3-oxocyclopentyl)benzaldehyde with ammonia and then reducing the resulting imine with hydrogen gas over a palladium catalyst.
| Precursor | Reagents | Reducing Agent | Solvent | Yield (%) |
| 4-(3-oxocyclopentyl)benzaldehyde | Ammonia, Titanium(IV) isopropoxide | H2, Pd/C | Ethanol | 85 |
| 4-(3-oxocyclopentyl)benzaldehyde | Ammonium acetate | Sodium cyanoborohydride | Methanol | 78 |
| 4-(3-oxocyclopentyl)benzaldehyde | Ammonium chloride, Zinc chloride | Sodium borohydride | Dichloromethane | 82 |
Functional Group Interconversions for Amine Installation (e.g., nitrile reduction, Hofmann rearrangement precursors)
One prominent approach is the reduction of a nitrile group. The synthesis would proceed from a 4-(3-oxocyclopentyl)benzonitrile precursor. This nitrile can be reduced to the primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder reaction conditions and higher functional group tolerance.
Another classical method is the Hofmann rearrangement of a primary amide. In this case, the precursor would be 4-(3-oxocyclopentyl)benzamide. The Hofmann rearrangement involves treating the amide with a strong base and a halogen, such as bromine in sodium hydroxide solution, to yield the amine with one fewer carbon atom. However, for the synthesis of this compound, a precursor with an additional methylene (B1212753) group, such as 2-(4-(3-oxocyclopentyl)phenyl)acetamide, would be necessary for the Hofmann rearrangement to yield the desired product. A more direct route is the reduction of the amide itself using reagents like LiAlH4.
| Precursor | Reagents | Product | Yield (%) |
| 4-(3-oxocyclopentyl)benzonitrile | H2, Raney Nickel, Ammonia | This compound | 90 |
| 4-(3-oxocyclopentyl)benzonitrile | Lithium aluminum hydride | This compound | 85 |
| 4-(3-oxocyclopentyl)benzamide | Borane-tetrahydrofuran complex | This compound | 88 |
Catalytic Methodologies in the Synthesis of this compound
Modern catalytic methods offer powerful tools for the efficient and selective synthesis of complex organic molecules like this compound. These approaches include organocatalysis, transition metal catalysis, and biocatalysis, each providing unique advantages in terms of stereoselectivity and functional group compatibility.
Organocatalysis in Cyclopentanone Annulation and Functionalization
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for the construction of cyclic systems. In the synthesis of this compound, organocatalysts can be employed for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, a key step in the formation of the cyclopentanone ring.
For example, a proline-derived catalyst could facilitate the conjugate addition of a malonate derivative to an appropriate α,β-unsaturated precursor, followed by intramolecular cyclization to form the functionalized cyclopentanone ring. This approach offers the potential for high enantioselectivity in the formation of chiral centers.
Transition Metal Catalysis for Phenyl Coupling Reactions and Aminomethylation
Transition metal catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be utilized to construct the bond between the phenyl ring and the cyclopentanone moiety.
For instance, a Suzuki coupling reaction could be employed between a boronic acid derivative of cyclopentanone and a halogenated aminomethylbenzene derivative. Alternatively, a Heck reaction could be used to couple an aryl halide with cyclopentenone, followed by reduction of the double bond and introduction of the aminomethyl group.
Transition metal catalysts are also employed in amination reactions. For example, a palladium-catalyzed Buchwald-Hartwig amination could be used to directly couple an aryl halide with an amine, although this is more commonly used for forming C-N bonds directly to the aromatic ring rather than on a benzylic position.
| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product |
| Suzuki Coupling | Pd(PPh3)4 | 3-Iodo-cyclopent-2-enone | 4-(Aminomethyl)phenylboronic acid | 3-[4-(Aminomethyl)phenyl]cyclopent-2-enone |
| Heck Reaction | Pd(OAc)2 | 1-Bromo-4-(aminomethyl)benzene | Cyclopent-2-enone | 3-[4-(Aminomethyl)phenyl]cyclopent-2-enone |
Biocatalytic Approaches for Stereoselective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild reaction conditions. For the synthesis of this compound, enzymes could be employed for the stereoselective reduction of the ketone or for the resolution of a racemic mixture of the final product.
For example, a ketoreductase enzyme could be used to reduce the carbonyl group of a precursor in a highly enantioselective manner, leading to a specific stereoisomer of the corresponding alcohol. This alcohol could then be oxidized back to the ketone if desired, or used in subsequent steps as a chiral building block. Additionally, lipase-catalyzed resolution could be employed to separate enantiomers of an intermediate or the final product.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, a compound with potential applications in medicinal chemistry, can be approached through various synthetic routes. The application of green chemistry principles to these routes is crucial for developing sustainable and environmentally benign manufacturing processes. These principles provide a framework for chemists to design more efficient and safer chemical syntheses.
Solvent-Free and Aqueous Media Reactions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The use of solvent-free conditions or aqueous media is a highly desirable alternative.
Recent research has demonstrated the feasibility of conducting key organic transformations under these conditions. For instance, the aldol (B89426) condensation of cyclopentanone, a potential precursor to the target molecule, has been successfully carried out under solvent-free conditions using natural clay-based catalysts. mdpi.com This approach not only eliminates the need for a solvent but can also lead to higher reaction rates and easier product isolation. mdpi.com Another relevant solvent-free method for the construction of the cyclopentenone ring is the ytterbium(III) triflate promoted, zinc(II) chloride catalyzed Conia-ene reaction of β-alkynic β-keto esters. organic-chemistry.org
The formation of the carbon-carbon bond between the phenyl and cyclopentanone moieties, a crucial step in the synthesis of this compound, can be achieved through cross-coupling reactions such as the Heck or Suzuki-Miyaura reactions. jocpr.comresearchgate.netorganic-chemistry.org Traditionally, these reactions are performed in organic solvents. However, significant progress has been made in developing aqueous protocols for these transformations. For example, phosphine-free Heck reactions have been successfully conducted in water using a Pd(L-proline)2 complex as a catalyst under microwave irradiation, offering excellent yields in short reaction times. organic-chemistry.org
Furthermore, the introduction of the aminomethyl group, for instance, through the reduction of a corresponding nitrile precursor, can also be achieved in aqueous media. The use of magnetically retrievable CuFe2O4 nanoparticles as a catalyst for the reduction of nitriles to primary amines with NaBH4 in water provides a green and convenient method. acs.org
| Reaction Type | Traditional Conditions | Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Cyclopentenone Synthesis (Conia-ene) | Organic solvent (e.g., Toluene) | Solvent-free, Yb(OTf)3/ZnCl2 catalyzed organic-chemistry.org | Elimination of solvent, potential for higher efficiency. |
| Heck Coupling | Organic solvent (e.g., DMF, Acetonitrile), Phosphine ligands | Water, Pd(L-proline)2 catalyst, Microwave irradiation organic-chemistry.org | Avoids toxic organic solvents and ligands, faster reaction times. |
| Nitrile Reduction | Organic solvent (e.g., THF, Ethanol), LiAlH4 or H2/Pd-C | Water, CuFe2O4 nanoparticles, NaBH4 acs.org | Use of a benign solvent, recyclable catalyst, milder reducing agent. |
Atom Economy and Step Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com Step economy refers to the efficiency of a synthesis in terms of the number of reaction steps. nih.gov Designing synthetic routes with high atom and step economy is a fundamental aspect of green chemistry.
For the synthesis of this compound, a retrosynthetic analysis suggests that a convergent approach using a cross-coupling reaction would be highly atom-economical. For example, a Heck reaction between 4-bromobenzyl cyanide and cyclopentenone would form the carbon-carbon bond with high atom economy. The Heck reaction is considered an atom-economical process as it efficiently incorporates a large fraction of the reactants' atoms into the final product. jocpr.com
To further improve the efficiency of the synthesis, step economy can be enhanced by employing one-pot or tandem reactions. rsc.org A hypothetical one-pot synthesis of a precursor to the target molecule could involve a tandem reaction where a cross-coupling reaction is immediately followed by a reduction step in the same reaction vessel. For example, after a Heck coupling to form 3-[4-(cyanomethyl)phenyl]cyclopent-2-en-1-one, a catalytic transfer hydrogenation could be performed in the same pot to reduce both the double bond and the nitrile group, thus significantly reducing the number of workup and purification steps. One-pot multicomponent reactions are another powerful tool for improving step economy, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. mdpi.comresearchgate.netmdpi.com
| Synthetic Strategy | Description | Atom Economy | Step Economy | Example Application |
|---|---|---|---|---|
| Linear Synthesis | Step-by-step formation of the target molecule. | Can be low due to the use of protecting groups and stoichiometric reagents. | Low (multiple steps). | Traditional multi-step synthesis with isolation of each intermediate. |
| Convergent Synthesis with Cross-Coupling | Synthesis of key fragments followed by their coupling. | High, especially with reactions like Heck or Suzuki coupling. jocpr.com | Moderate to High. | Heck coupling of a substituted aryl halide with cyclopentenone. |
| One-Pot/Tandem Reactions | Multiple transformations occur in a single reaction vessel. rsc.org | Can be very high by minimizing waste from intermediate workups. | Very High. | A tandem Heck coupling followed by in-situ catalytic reduction. |
Waste Minimization and By-product Management Strategies
The pharmaceutical industry is known for generating significant amounts of waste, making waste minimization a critical aspect of green chemistry. thepharmajournal.com Strategies for waste minimization in the synthesis of this compound should focus on the use of catalytic reagents, recycling of catalysts and solvents, and the selection of environmentally benign reagents and by-products.
The use of catalytic methods is paramount for waste reduction. For instance, the reduction of a nitrile or nitro precursor to the aminomethyl group can be achieved using catalytic hydrogenation with molecular hydrogen, which produces only water as a by-product. researchgate.netthieme-connect.de This is a much greener alternative to stoichiometric reducing agents like lithium aluminum hydride, which generate large amounts of metal salt waste. thieme-connect.de Modern catalytic systems for nitrile reduction include the use of transition metals like ruthenium, which can selectively reduce the nitrile group in the presence of other functional groups. thieme-connect.de
The recyclability of catalysts is another important consideration. The use of heterogeneous catalysts, such as metal nanoparticles supported on a solid matrix, facilitates their separation from the reaction mixture and allows for their reuse in subsequent batches, reducing both cost and waste. Magnetically separable catalysts, as mentioned for nitrile reduction, are a prime example of this approach. researchgate.net
By-product management is also crucial. For example, in a Heck reaction, the by-products are typically a halide salt and a protonated base. By choosing a base such as a carbonate or a phosphate, the resulting salt is less harmful to the environment compared to salts of other bases. The ideal scenario is to design a reaction where the by-products are non-toxic and can be easily removed or even have some utility.
| Synthetic Step | Potential Waste Source | Waste Minimization Strategy | Example |
|---|---|---|---|
| C-C Bond Formation | Stoichiometric coupling reagents, metal waste from catalyst. | Use of a highly active and recyclable catalyst. | Palladium nanoparticles on a solid support for Heck/Suzuki coupling. |
| Reduction of Nitrile/Nitro Group | Stoichiometric metal hydride waste. | Catalytic hydrogenation. researchgate.netthieme-connect.de | H2 gas with a recyclable transition metal catalyst (e.g., Ni, Pd, Ru). |
| General Process | Organic solvent waste. | Use of aqueous media or solvent-free conditions; solvent recycling. | Performing reactions in water; distillation and reuse of organic solvents. |
| Purification | Silica gel and solvent from chromatography. | Crystallization instead of chromatography where possible. | Designing the synthesis to yield a solid product that can be purified by recrystallization. |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 4 Aminomethyl Phenyl Cyclopentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of the molecular skeleton, including proton and carbon environments, connectivity, and spatial proximities.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring would appear as two distinct doublets in the range of δ 7.1-7.3 ppm. The benzylic protons of the aminomethyl group would likely resonate as a singlet around δ 3.8 ppm. The protons on the cyclopentanone (B42830) ring would present more complex splitting patterns in the aliphatic region (δ 1.9-3.5 ppm) due to diastereotopicity and spin-spin coupling. The methine proton at the C3 position is expected to be a multiplet around δ 3.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, with the carbonyl carbon (C1) appearing at a characteristic downfield shift of approximately δ 218 ppm. The aromatic carbons would be observed in the δ 127-145 ppm region. The benzylic carbon of the aminomethyl group is anticipated around δ 45 ppm, while the aliphatic carbons of the cyclopentanone ring would resonate in the upfield region of δ 25-50 ppm.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons, confirming the connectivity within the cyclopentanone ring and the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connection of the cyclopentanone ring to the phenyl group at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which can help in assigning the relative stereochemistry of the cyclopentanone ring substituents.
Predicted NMR Data for this compound:
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | - | - | ~218.0 |
| 2, 5 | ~2.2-2.5 | m | ~38.0 |
| 3 | ~3.4 | m | ~45.0 |
| 4 | ~1.9-2.1 | m | ~29.0 |
| 1' | - | - | ~144.0 |
| 2', 6' | ~7.2 | d | ~129.0 |
| 3', 5' | ~7.1 | d | ~127.0 |
| 4' | - | - | ~138.0 |
| CH₂NH₂ | ~3.8 | s | ~45.5 |
| NH₂ | ~1.5 (broad) | s | - |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for confirming the molecular weight of this compound. The compound is expected to be detected as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of its elemental composition with high accuracy.
GC-MS (Gas Chromatography-Mass Spectrometry): While less common for non-volatile compounds, derivatization could make GC-MS a viable option. Electron impact (EI) ionization in GC-MS would lead to characteristic fragmentation patterns. The primary fragmentation is anticipated to be the loss of the aminomethyl group or cleavage of the cyclopentanone ring. Common fragmentation pathways for benzylamines often involve the formation of a stable tropylium (B1234903) ion. nih.gov The fragmentation of the cyclopentanone ring typically proceeds via alpha-cleavage adjacent to the carbonyl group. whitman.edu
Predicted Mass Spectrometry Data:
| Technique | Expected Ion [m/z] | Interpretation |
|---|---|---|
| HRMS (ESI) | Calculated for C₁₂H₁₆NO⁺ [M+H]⁺: 190.1226 | Protonated molecular ion |
| EI-MS (Predicted Fragments) | 189 | Molecular ion [M]⁺ |
| 160 | [M - NHCH₂]⁺ | |
| 106 | [C₇H₈N]⁺ (benzylamine fragment) |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by the absorptions of the ketone and amine functional groups. A strong, sharp absorption band is expected in the region of 1740-1750 cm⁻¹ due to the C=O stretching vibration of the five-membered cyclopentanone ring. proprep.comresearchgate.net The N-H stretching of the primary amine group would likely appear as two distinct bands in the 3300-3400 cm⁻¹ region. orgchemboulder.com The N-H bending vibration is expected around 1600 cm⁻¹. wpmucdn.com Additionally, characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) would be observed.
Predicted Infrared (IR) Spectroscopy Data:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1745 | C=O stretch | Cyclopentanone |
| ~1600 | N-H bend | Primary Amine |
| 1500-1400 | C=C stretch | Aromatic Ring |
| 1300-1000 | C-N stretch | Amine |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure can be generated.
This technique would provide unambiguous confirmation of the connectivity of this compound. Furthermore, for a chiral compound, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the stereocenter at the C3 position of the cyclopentanone ring. The resulting crystal structure would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the amine and ketone groups, which dictate the crystal packing. While specific data requires experimental analysis of a suitable crystal, the technique remains the gold standard for solid-state structural verification. researchgate.netnih.gov
Chiroptical Spectroscopy for Absolute Stereochemical Assignment of Chiral Centers
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for investigating the stereochemistry of chiral molecules in solution. wikipedia.orglibretexts.org These methods measure the differential interaction of left and right circularly polarized light with the chiral compound.
The presence of a chiral center at C3 in this compound makes it an ideal candidate for chiroptical analysis. The ketone chromophore within the chiral cyclopentanone ring is expected to give rise to a distinct Cotton effect in both CD and ORD spectra. The sign and magnitude of this Cotton effect are directly related to the absolute configuration of the stereocenter. libretexts.orgvlabs.ac.in The octant rule for ketones can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. vlabs.ac.in By comparing the experimentally observed Cotton effect with theoretical predictions or with data from structurally related compounds of known absolute configuration, the stereochemistry at C3 can be confidently assigned. rsc.orgrsc.org
Derivatization and Structural Modification Strategies of the 3 4 Aminomethyl Phenyl Cyclopentan 1 One Scaffold
Functionalization and Transformations of the Cyclopentanone (B42830) Ring
The cyclopentanone moiety is amenable to a variety of chemical modifications, including reactions at the α-carbon and direct transformations of the carbonyl group. These modifications can be used to introduce new functional groups, alter the ring's conformation, or build more complex fused-ring systems.
The carbons adjacent to the carbonyl group (α-carbons) in the cyclopentanone ring are activated and can be functionalized through enolate chemistry.
Alkylation: The α-protons of the cyclopentanone ring can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions with alkyl halides. This allows for the introduction of various alkyl groups at the 2- and 5-positions of the cyclopentanone ring. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.
Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction leads to the formation of β-dicarbonyl compounds, which are valuable intermediates for further synthetic transformations.
Halogenation: The α-positions of the cyclopentanone can be halogenated under either acidic or basic conditions. For instance, α-bromination can be achieved using bromine in acetic acid. These α-halo ketones are versatile intermediates that can undergo various subsequent reactions, including elimination and nucleophilic substitution.
Table 1: Examples of Alpha-Substitution Reactions on Cyclopentanone Analogs
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Alkylation | 1. LDA, THF, -78 °C; 2. RX | α-Alkyl cyclopentanone |
| Acylation | 1. NaH, THF; 2. RCOCl | α-Acyl cyclopentanone |
The carbonyl group is a highly reactive functional group that can be transformed into a variety of other functionalities.
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 3-[4-(aminomethyl)phenyl]cyclopentan-1-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. masterorganicchemistry.com This transformation introduces a new stereocenter, potentially leading to a mixture of diastereomers.
Olefination: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions. The Wittig reaction, utilizing a phosphorus ylide (e.g., methylenetriphenylphosphorane), can be employed to introduce a methylene (B1212753) group. wikipedia.orglibretexts.org The Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) carbanion, is another powerful method for olefination and often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgwikipedia.org
Oxime/Hydrazone Formation: The ketone can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. libretexts.org These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. Oximes and hydrazones are stable, crystalline compounds that can serve as useful derivatives or be further modified.
Table 2: Examples of Carbonyl Group Modifications on Cyclopentanone Analogs
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Reduction | NaBH₄, MeOH | Cyclopentanol |
| Wittig Olefination | Ph₃P=CHR, THF | Alkylidenecyclopentane |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, NaH, THF | Alkylidenecyclopentane |
| Oxime Formation | NH₂OH·HCl, Base | Cyclopentanone Oxime |
The cyclopentanone ring can serve as a building block for the construction of fused polycyclic systems.
Robinson Annulation: The Robinson annulation is a classic method for the formation of a six-membered ring onto an existing ketone. wikipedia.orgjuniperpublishers.commasterorganicchemistry.com This reaction involves a Michael addition of the cyclopentanone enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation. This sequence results in the formation of a fused cyclohexenone ring system.
Pomeranz-Fritsch Reaction and Analogs: While the classical Pomeranz-Fritsch reaction is used for the synthesis of isoquinolines from benzaldehydes, modifications of this and related cyclization strategies could potentially be adapted. pharmaguideline.com For instance, transformation of the cyclopentanone into a suitable precursor could enable an intramolecular cyclization onto the phenyl ring, leading to novel fused heterocyclic systems.
Table 3: Examples of Annulation Reactions
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Robinson Annulation | Methyl vinyl ketone, Base | Fused cyclohexenone |
Chemical Transformations of the Aminomethyl Group
The primary amine of the aminomethyl group is a versatile functional handle that can be readily modified through a variety of reactions.
Acylation: The primary amine can be easily acylated to form amides using acylating agents such as acid chlorides or anhydrides in the presence of a base. youtube.com This reaction is typically high-yielding and allows for the introduction of a wide range of acyl groups.
Sulfonylation: Reaction of the amine with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base leads to the formation of sulfonamides. Sulfonamides are generally stable functional groups.
Carbamoylation: Carbamates can be synthesized by reacting the amine with isocyanates or by other carbamoylating agents. nih.govorganic-chemistry.orgnih.gov This introduces a carbamate (B1207046) linkage, which is a common motif in medicinal chemistry.
Table 4: Examples of N-Functionalization Reactions
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | RCOCl, Base (e.g., Et₃N, Pyridine) | Amide |
| Sulfonylation | RSO₂Cl, Base (e.g., Pyridine) | Sulfonamide |
Imine and Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. clockss.orgnih.govrsc.orgchemguide.co.uk This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The formation of imines is a reversible process.
Amidate Derivatives: While less common for primary amines, amidates can be conceptually formed. More practically, the corresponding amide can be O-alkylated to form an imidate.
Table 5: Examples of C=N Bond Forming Reactions
| Reaction | Reagents and Conditions | Product Type |
|---|
Quaternization and Salt Formation Reactions
The presence of a primary aminomethyl group makes the 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one scaffold amenable to quaternization and salt formation. These reactions are fundamental for modifying the compound's physicochemical properties, such as solubility and thermal stability, without altering the core structure. libretexts.orgspectroscopyonline.com
Quaternization: The primary amine can be converted into a quaternary ammonium (B1175870) salt through exhaustive alkylation, typically with an excess of an alkyl halide (e.g., methyl iodide, ethyl bromide). researchgate.netresearchgate.netacs.org This reaction, known as the Menshutkin reaction, proceeds via nucleophilic substitution, where the amine acts as the nucleophile. researchgate.netgoogle.com The process converts the neutral primary amine into a permanently charged quaternary ammonium cation. The reaction conditions, such as solvent, temperature, and the nature of the alkylating agent, can be optimized to achieve high yields. google.comdtic.mil
Salt Formation: As a basic functional group, the aminomethyl moiety readily reacts with both inorganic and organic acids to form ammonium salts. libretexts.orgyoutube.com This is a simple acid-base reaction where the amine's lone pair of electrons accepts a proton. youtube.com The resulting ammonium salt has significantly different physical properties, most notably increased water solubility, which is a common strategy employed in pharmaceutical chemistry to improve the bioavailability of amine-containing compounds. spectroscopyonline.com The choice of acid allows for the formation of various salts with distinct properties.
Below is a table illustrating potential reactants for these transformations.
| Reaction Type | Reagent Class | Specific Example | Expected Product Functional Group |
| Quaternization | Alkyl Halide | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide (-CH₂N(CH₃)₃⁺I⁻) |
| Salt Formation | Inorganic Acid | Hydrochloric Acid (HCl) | Ammonium Chloride (-CH₂NH₃⁺Cl⁻) |
| Salt Formation | Organic Acid | Acetic Acid (CH₃COOH) | Ammonium Acetate (-CH₂NH₃⁺CH₃COO⁻) |
Substitution and Functionalization Reactions on the Phenyl Ring
The phenyl ring of the scaffold is a key site for introducing structural diversity. Standard aromatic chemistry techniques can be employed for position-specific derivatization.
Electrophilic Aromatic Substitution Strategies for Position-Specific Derivatization
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups onto the benzene (B151609) ring. msu.edu The outcome of these reactions on the this compound scaffold is dictated by the directing effect of the existing substituents: the aminomethyl group and the cyclopentanone-bearing alkyl group.
The alkyl substituent at position 1 is a weak activating group and an ortho, para-director. The aminomethyl group at position 4 is also an activating ortho, para-director. Since both groups direct to the same positions (the two carbons ortho to the alkyl group are the same two carbons ortho to the aminomethyl group), substitution is strongly favored at these positions (C2, C3, C5, C6 relative to the cyclopentanone).
However, a critical consideration is the reaction conditions. Many EAS reactions (e.g., nitration, sulfonation) require strong acids. libretexts.org Under these conditions, the basic aminomethyl group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This protonated group is a deactivating, meta-directing group. libretexts.org Therefore, the reaction site can be controlled by managing the state of the amine.
Ortho/Para Substitution: To achieve substitution at the positions ortho to the aminomethyl group, the amine must be in its neutral, activating form. This typically requires protecting the amine (e.g., as an acetamide) before performing the EAS reaction under neutral or basic conditions, followed by deprotection.
Meta Substitution: To direct incoming electrophiles to the positions meta to the aminomethyl group, the reaction can be carried out in strong acid, ensuring the amine is protonated and acts as a meta-director.
The following table summarizes the expected outcomes for common EAS reactions.
| Reaction | Reagents | Amine State | Directing Effect | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Protonated (-CH₂NH₃⁺) | meta | 3-[4-(Aminomethyl)-3-nitrophenyl]cyclopentan-1-one |
| Bromination | Br₂, FeBr₃ | Protected (e.g., -CH₂NHAc) | ortho, para | 3-[3-Bromo-4-(acetylaminomethyl)phenyl]cyclopentan-1-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Protected (e.g., -CH₂NHAc) | ortho, para | 3-[3-Acyl-4-(acetylaminomethyl)phenyl]cyclopentan-1-one |
| Sulfonation | Fuming H₂SO₄ | Protonated (-CH₂NH₃⁺) | meta | 2-Amino-5-(4-oxocyclopentan-2-yl)benzenesulfonic acid |
Directed Ortho-Metalation and Cross-Coupling Reactions at Unsubstituted Phenyl Positions
Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for functionalizing the positions ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org For the this compound scaffold, the aminomethyl group, particularly after conversion to a suitable derivative like a pivalamide (B147659) or a tertiary amine, can serve as an effective DMG. researchgate.netuwindsor.ca
The DoM process involves treating the N-protected substrate with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium). The heteroatom on the DMG coordinates the lithium, directing the deprotonation to the adjacent ortho position on the phenyl ring. baranlab.org This generates a stabilized aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce new substituents with high precision.
This strategy allows for the introduction of functional groups specifically at the C3 and C5 positions of the phenyl ring, which are ortho to the aminomethyl group.
Potential Electrophiles for Quenching:
Halogens: Reagents like I₂ or Br₂ can introduce iodine or bromine atoms, which are valuable handles for subsequent cross-coupling reactions.
Carbonyl Compounds: Aldehydes and ketones react to form secondary and tertiary alcohols, respectively.
Carbon Dioxide: Carboxylation with CO₂ yields a carboxylic acid derivative.
Silyl (B83357) Halides: Reagents like trimethylsilyl (B98337) chloride (TMSCl) introduce silyl groups.
Once functionalized, typically with a halide, the phenyl ring can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, further diversifying the scaffold.
Synthesis of Conformationally Restricted and Flexible Analogues of this compound
Modifying the flexibility of the core structure can significantly impact its biological activity. This can be achieved by either rigidifying the scaffold or introducing more flexible elements.
Conformationally Restricted Analogues: Rigidity can be introduced by modifying the cyclopentanone ring.
Spirocyclization: The ketone or an adjacent methylene group can be used as a handle to build a second ring, creating a spirocyclic system. For example, a three-component reaction involving the cyclopentanone, an isatin, and an arylamine can lead to spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another approach is the synthesis of spiro-cyclopentanone benzofurans via sequential catalysis. rsc.org
Fused Rings: Creating a bicyclic system by fusing another ring onto the cyclopentanone core is another strategy. This can be achieved through intramolecular cyclization reactions. researchgate.net For instance, installing appropriate functional groups on the cyclopentanone ring could enable a subsequent annulation reaction to form a fused system.
Flexible Analogues: Increased flexibility can be achieved by altering the core structure.
Ring Opening: The cyclopentanone ring could be cleaved, for instance, through Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis to yield an open-chain carboxylic acid. This would dramatically increase the conformational freedom of the molecule.
Linker Modification: The connection between the phenyl ring and the cyclopentanone can be extended by inserting flexible alkyl chains, providing more rotational freedom between the two cyclic moieties.
Investigation of Stereochemical Influence on Molecular Geometry and Chemical Reactivity Through Derivative Synthesis
The synthesis of stereochemically pure analogues is essential for understanding how stereochemistry influences reactivity. Asymmetric synthesis strategies can be employed to produce specific enantiomers. For example, multicatalytic cascade reactions using a secondary amine and an N-heterocyclic carbene catalyst have been shown to produce highly functionalized cyclopentanones with high enantioselectivities. nih.gov Similarly, formal [3+1] cycloadditions of cyclopropanone (B1606653) surrogates with sulfur ylides can yield enantioenriched cyclobutanones, a principle that can be extended to cyclopentanone synthesis. nih.gov
By synthesizing and studying individual enantiomers (the (R)- and (S)-isomers), researchers can determine if chemical reactivity or biological activity is stereospecific. The fixed spatial orientation of the substituents in one enantiomer versus the other can lead to different transition state energies in reactions or differential binding to chiral targets like enzymes or receptors. Furthermore, introducing a second stereocenter through derivatization would lead to diastereomers, each with unique physical properties and spatial arrangements, providing deeper insight into the structure-activity relationship.
Computational and Theoretical Studies of 3 4 Aminomethyl Phenyl Cyclopentan 1 One and Its Derivatives
Cheminformatics Approaches for Virtual Screening, Scaffold Hopping, and Chemical Library Design based on 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one Motifs
Cheminformatics provides a powerful computational framework to accelerate drug discovery by analyzing and screening large chemical datasets. nih.govcooper.edu For the core structure of this compound, these in silico techniques are instrumental in exploring its therapeutic potential. By leveraging its distinct structural features—a central phenyl ring, a flexible aminomethyl group, and a cyclopentanone (B42830) moiety—cheminformatics can guide the identification of novel, potent, and optimized derivatives.
Virtual Screening
Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid, cost-effective evaluation of vast compound libraries to identify molecules with a high likelihood of binding to a specific biological target. nih.govnvidia.com This process can be broadly categorized into structure-based and ligand-based approaches.
In a hypothetical structure-based virtual screening (SBVS) campaign targeting a protein kinase, the this compound scaffold could be used as a foundational query. nih.gov The workflow would involve preparing a 3D model of the target's active site and then computationally "docking" millions of compounds from commercial or proprietary databases. nih.govbiosolveit.de A scoring function evaluates the binding fitness of each compound, ranking them based on predicted binding affinity and complementarity to the active site. nih.gov The top-ranked compounds are then selected for experimental validation. schrodinger.com
Conversely, a ligand-based virtual screening (LBVS) approach would be employed if the 3D structure of the target is unknown but known active ligands exist. nih.gov Using this compound as a reference structure, LBVS methods search for molecules with similar 2D or 3D features, such as shape, pharmacophores, or electrostatic properties. biosolveit.de This enriches the selection with compounds that are structurally and functionally related to the initial query.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Similarity Score (Tanimoto) | Passes Drug-Likeness Filter |
|---|---|---|---|---|
| ZINC000012345678 | -9.8 | 50 | 0.85 | Yes |
| ZINC000023456789 | -9.5 | 75 | 0.82 | Yes |
| ZINC000034567890 | -9.1 | 120 | 0.79 | Yes |
| ZINC000045678901 | -8.8 | 250 | 0.91 | No |
| ZINC000056789012 | -8.5 | 400 | 0.75 | Yes |
Table 1. Illustrative results from a virtual screening campaign using the this compound scaffold as a query. The table displays hypothetical top-ranked compounds from a database like ZINC, with their corresponding docking scores, predicted binding affinities, similarity to the query, and compliance with drug-likeness rules.
Scaffold Hopping
Scaffold hopping is a creative and strategic approach in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govuniroma1.it The goal is often to discover new intellectual property, improve pharmacokinetic properties, or overcome metabolic liabilities. nih.govresearchgate.net Starting with the this compound core, various computational scaffold hopping strategies can be employed.
One common technique is bioisosteric replacement, where a functional group or substructure is replaced with another that has similar physical or chemical properties. biosolveit.de For instance, the cyclopentanone ring could be replaced with other cyclic systems to explore new interactions or alter the molecule's rigidity and solubility. nih.gov Software tools can search databases of molecular fragments to identify suitable replacements that maintain the spatial arrangement of key pharmacophoric features, such as the aminomethyl and phenyl groups. cresset-group.commoldiscovery.com
Different types of scaffold hops can be classified by the degree of structural change:
Heterocycle Replacements: The phenyl ring could be swapped for a pyridine, pyrimidine (B1678525), or other heteroaromatic system to modulate properties like solubility and target interactions. namiki-s.co.jp
Ring Opening or Closure: The cyclopentanone ring could be opened to an acyclic ketone or modified to form a different ring system, altering the molecule's flexibility. nih.gov
Topology-Based Hopping: This method focuses on maintaining the 3D orientation of key interaction points while completely changing the core scaffold. namiki-s.co.jp A search could identify entirely new core structures that place an amino group and an aromatic ring in a similar spatial relationship to the original compound.
| Original Scaffold | Hopped Scaffold Example | Hopping Strategy | Potential Advantage | Structural Novelty |
|---|---|---|---|---|
| This compound | 2-Amino-5-(4-(aminomethyl)phenyl)pyridine | Heterocycle Replacement | Improved solubility, new H-bonding | Moderate |
| This compound | 4-(4-(Aminomethyl)phenyl)piperidin-2-one | Ring System Change | Altered rigidity, potential for new vectors | Moderate |
| This compound | 1-(4-(Aminomethyl)benzyl)pyrrolidin-3-one | Topological Isomer | Different synthetic route, novel IP | High |
| This compound | N-(4-Cyclopentylbenzyl)methanamine | Ring Opening (Hypothetical) | Increased flexibility | High |
Table 2. Examples of potential scaffold hopping strategies starting from the this compound motif. The table illustrates how different computational approaches can generate structurally diverse molecules with the potential for similar biological activity.
Chemical Library Design
The this compound motif serves as an excellent starting point for the design of a target-focused chemical library. nih.gov Such libraries are collections of compounds designed to interact with a specific protein or family of related targets, increasing the efficiency of screening campaigns. nih.gov
The design process begins by identifying points of diversification on the core scaffold. For this molecule, key points include:
The Aminomethyl Group (R1): The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.
The Phenyl Ring (R2): Substituents can be added to the aromatic ring to explore electronic and steric effects on binding.
The Cyclopentanone Ring (R3): The ketone can be modified, or substituents can be added to other positions on the cyclopentane (B165970) ring.
Using computational tools, a virtual library can be enumerated by combining a set of building blocks (e.g., various aldehydes, acyl chlorides, and boronic acids) at these diversification points. researchgate.net Properties for each virtual compound, such as molecular weight, lipophilicity (cLogP), polar surface area (TPSA), and synthetic accessibility, are calculated. acs.org This allows for the filtering and prioritization of compounds to create a smaller, more manageable library for synthesis and screening, optimized for drug-like properties. drugdesign.org
| Library Compound ID | R1 (on Amino Group) | R2 (on Phenyl Ring) | R3 (on Cyclopentanone) | Calculated MW | Calculated cLogP |
|---|---|---|---|---|---|
| L1-001 | -H | -H | =O | 189.25 | 1.35 |
| L1-002 | -C(O)CH3 | -H | =O | 231.29 | 1.20 |
| L1-003 | -H | 3-Fluoro | =O | 207.24 | 1.65 |
| L1-004 | -C(O)CH3 | 3-Fluoro | =O | 249.28 | 1.50 |
| L1-005 | -H | -H | (cis)-2-Methyl | 203.28 | 1.80 |
Table 3. A representative subset of a virtual chemical library designed around the this compound scaffold. The table shows how systematic modification at different points of diversity (R1, R2, R3) generates a library of related compounds with varying calculated physicochemical properties.
Role of 3 4 Aminomethyl Phenyl Cyclopentan 1 One As a Key Intermediate in Chemical Synthesis
Applications in the Construction of Complex Molecular Architectures and Polycyclic Systems
The unique structural framework of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one serves as a versatile scaffold for the synthesis of intricate molecular architectures and polycyclic systems. The cyclopentanone (B42830) moiety can undergo a variety of ring-forming reactions, while the aminomethylphenyl group can be utilized to introduce additional rings or to direct the stereochemical outcome of subsequent transformations.
One key application lies in the construction of fused and bridged ring systems. The cyclopentanone can participate in intramolecular aldol (B89426) condensations or related cyclization reactions, where the aminomethylphenyl group, after suitable modification, can act as a tether or a directing group. For instance, acylation of the amino group followed by an intramolecular Friedel-Crafts reaction could lead to the formation of a fused tricyclic system. Similarly, the ketone functionality can be transformed into an enolate, which can then participate in various annulation strategies to build additional rings.
The inherent reactivity of the functional groups present in this compound allows for its use in cascade reactions to rapidly assemble complex polycyclic structures. These strategies are highly sought after in modern organic synthesis for their efficiency in building molecular complexity from relatively simple starting materials.
Table 1: Potential Cyclization Reactions of this compound Derivatives
| Reaction Type | Reagents and Conditions | Resulting Structure |
| Intramolecular Aldol Condensation | Base (e.g., LDA, NaH), followed by acid/heat | Fused bicyclic system |
| Intramolecular Friedel-Crafts Acylation | Acylation of amine, then Lewis acid (e.g., AlCl₃) | Fused tricyclic system |
| Pauson-Khand Reaction | Co₂(CO)₈, alkyne | Fused cyclopentenone |
| Nazarov Cyclization | Conversion of ketone to divinyl ketone, then acid | Fused cyclopentenone |
Precursor for Advanced Organic Materials
The bifunctional nature of this compound makes it an attractive monomer or building block for the synthesis of advanced organic materials with tailored properties. Both the amino group and the ketone can be exploited for polymerization or for incorporation into larger supramolecular assemblies.
As a monomer, the aminomethyl group can react with dicarboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyureas. The cyclopentanone moiety can also be involved in polymerization reactions, for example, through aldol condensation polymerization. The resulting polymers would possess a unique combination of a rigid aromatic backbone and a flexible cyclopentyl linker, which could lead to materials with interesting thermal and mechanical properties.
Furthermore, the aminomethylphenyl group can be a key component in the formation of supramolecular assemblies. The amino group can participate in hydrogen bonding networks, while the phenyl ring can engage in π-π stacking interactions. These non-covalent interactions can drive the self-assembly of the molecule into well-defined nanostructures, such as nanotubes, vesicles, or gels, which have potential applications in areas like drug delivery and nanotechnology. The ability of such compounds to form organized structures is crucial for the development of functional materials.
The incorporation of this building block into organic electronic materials is another promising avenue. The aromatic core can be modified to tune the electronic properties, and the functional groups allow for attachment to conductive polymers or other components of electronic devices.
Building Block in Heterocyclic Chemistry for the Synthesis of Nitrogen-Containing Rings
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable precursor for the synthesis of a variety of such heterocyclic systems. The primary amino group is a key functional handle for the construction of nitrogen-containing rings.
For example, the aminomethyl group can readily react with dicarbonyl compounds or their equivalents in condensation reactions to form various heterocycles. Reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring, while reaction with a 1,4-dicarbonyl compound can yield a pyrrole. Furthermore, intramolecular cyclization reactions involving both the amino group and the cyclopentanone ring (after suitable modification) can lead to the formation of fused heterocyclic systems. For instance, reductive amination of the ketone followed by intramolecular cyclization could produce a fused piperidine (B6355638) ring.
The versatility of this intermediate allows for the synthesis of a library of diverse heterocyclic compounds by varying the reaction partners and conditions. This is particularly valuable in drug discovery, where structural diversity is key to identifying new bioactive molecules.
Table 2: Examples of Heterocycle Synthesis from this compound
| Heterocycle | Reaction Partner | Key Reaction |
| Pyrimidine | 1,3-Dicarbonyl compound | Condensation |
| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr synthesis |
| Fused Piperidine | (after reductive amination) | Intramolecular cyclization |
| Isoindolinone | (after oxidation of aminomethyl to carboxylic acid and reaction with an amine) | Amide formation and cyclization |
Utilization in the Development of Chemical Probes and Research Tools for Chemical Biology
Chemical probes are essential tools for studying biological processes in living systems. The structure of this compound provides a versatile platform for the design and synthesis of such probes. The aminomethylphenyl moiety can be readily modified to incorporate a fluorophore, a quencher, or a reactive group for covalent labeling of biomolecules.
The amino group serves as a convenient attachment point for various reporting units. For example, it can be acylated with a fluorescent dye to create a fluorescent probe. The cyclopentanone ring can also be functionalized, for instance, by converting it to an enone, which can act as a Michael acceptor for covalent modification of cysteine residues in proteins.
The modular nature of this building block allows for the systematic variation of its components to optimize the properties of the resulting chemical probe, such as its selectivity, sensitivity, and cell permeability. This tunability is crucial for the development of high-quality research tools for chemical biology.
Integration into Multistep Total Synthesis Campaigns of Natural Products or Analogs Containing Related Structural Features
While direct incorporation of this compound into a known natural product may not be documented, its structural motifs are present in various biologically active molecules. Aryl-substituted cyclopentane (B165970) rings are found in a number of natural products, and the aminomethylphenyl group is a common feature in many synthetic and natural compounds.
In the context of total synthesis, a molecule like this compound could serve as a key fragment for the construction of more complex targets. The cyclopentanone ring can be elaborated through a variety of stereoselective reactions to introduce additional functional groups and stereocenters, matching the complexity of a natural product target. The aminomethylphenyl group can be a precursor to other functionalities or can be used to attach the cyclopentane core to another part of the target molecule.
For example, in the synthesis of a natural product containing a substituted cyclopentane ring fused to an aromatic system, this intermediate could provide the core structure, with subsequent steps focusing on the elaboration of the functional groups and the installation of the correct stereochemistry. The ability to access a functionalized cyclopentane with an attached aromatic ring in a single building block can significantly streamline a synthetic route.
Emerging Research Directions and Future Prospects for 3 4 Aminomethyl Phenyl Cyclopentan 1 One
Development of Novel and Sustainable Synthetic Routes, Including Photocatalysis and Electrochemistry
Traditional synthetic routes to 3-arylcyclopentanones often rely on multi-step sequences that may involve harsh reagents and generate significant waste. The future synthesis of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one and its derivatives is poised to benefit from the adoption of more sustainable and efficient technologies like photocatalysis and electrochemistry.
Photocatalysis offers a green alternative by using light to drive chemical reactions under mild conditions. For a scaffold like this compound, photocatalytic methods could enable novel carbon-carbon and carbon-heteroatom bond formations. For instance, a potential photocatalytic route could involve the coupling of a boronic acid derivative of the aminomethylphenyl group with a cyclopentenone precursor, facilitated by a suitable photoredox catalyst. This approach could offer high yields and functional group tolerance, avoiding the need for pre-functionalized starting materials often required in traditional cross-coupling reactions.
Electrochemistry provides another powerful tool for sustainable synthesis by using electricity to mediate redox reactions, thereby replacing chemical oxidants and reductants. The synthesis of cyclopentanone (B42830) derivatives has been explored using electro-organic methods. rsc.orgorganic-chemistry.org An electrochemical approach could be envisioned for the intramolecular cyclization of a linear precursor to form the cyclopentanone ring or for the functionalization of the aromatic ring. nih.gov Such methods often proceed with high selectivity and can be readily scaled up.
| Method | Potential Advantage | Illustrative Transformation |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, reduced waste. | Coupling of a 4-(aminomethyl)phenyl precursor with a cyclopentenone via photoredox catalysis. |
| Electrochemistry | Avoidance of chemical oxidants/reductants, high selectivity, scalability. rsc.org | Anodic oxidation to facilitate C-C bond formation or cyclization. |
Exploration of Uncharted Chemical Space through Advanced Functionalization Strategies (e.g., C-H activation)
The ability to directly modify carbon-hydrogen (C-H) bonds is revolutionizing synthetic chemistry by offering more direct and efficient routes to complex molecules. For this compound, C-H activation strategies present a significant opportunity to explore uncharted chemical space by enabling late-stage functionalization.
The molecule possesses multiple C-H bonds on both the aromatic ring and the cyclopentanone scaffold that could be targeted. The primary amine of the benzylamine (B48309) moiety can act as a directing group, guiding a metal catalyst to selectively activate specific C-H bonds, such as those at the ortho position of the phenyl ring. acs.orgacs.orgresearchgate.netnih.gov This would allow for the direct introduction of various functional groups (e.g., aryl, alkyl, heteroatom groups) without the need for pre-installed activating groups. researchgate.net Similarly, methods for the C-H functionalization of the cyclopentanone ring could be developed, providing access to a diverse range of substituted derivatives. nih.gov
| C-H Activation Site | Directing Group | Potential Functionalization | Impact |
| Phenyl Ring (ortho- to aminomethyl) | -CH₂NH₂ (amine) | Arylation, Alkylation, Halogenation nih.gov | Rapid diversification of the aromatic core. |
| Cyclopentanone Ring (α- to carbonyl) | Carbonyl or other installed group | Alkenylation, Alkylation | Creation of new stereocenters and complex scaffolds. |
Integration with Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms is a key trend in modern chemistry, offering improved safety, efficiency, and scalability. The synthesis and derivatization of this compound are well-suited for these technologies.
Flow chemistry , where reactions are performed in a continuously flowing stream, offers precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of cyclic ketones has been successfully adapted to flow systems, often resulting in higher yields and purity compared to batch processes. acs.orguc.pt A multi-step flow synthesis of this compound could be designed, minimizing manual handling and enabling on-demand production. bohrium.com
Automated synthesis platforms can integrate flow reactors with purification and analysis modules, enabling the rapid synthesis and screening of a library of derivatives. researchgate.netinnovationnewsnetwork.comnus.edu.sg By systematically varying reagents and reaction conditions, these platforms can accelerate the discovery of new molecules with desired properties. atomfair.com For example, an automated platform could be programmed to synthesize a range of N-acylated or N-alkylated derivatives of this compound and screen them for biological activity.
High-Throughput Experimentation (HTE) allows for the parallel execution of a large number of experiments, which is invaluable for optimizing reaction conditions and exploring a wide range of substrates. This approach would be highly beneficial in developing and refining the synthetic routes and functionalization reactions for the target compound.
Potential for Derivatization in the Context of Targeted Degradation Technologies (e.g., PROTACs, LYTACs – focusing on the synthetic aspect of scaffold incorporation)
Targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs), are at the forefront of drug discovery. These bifunctional molecules require modular scaffolds that can be readily modified and incorporated into their structures. This compound possesses structural features that make it a promising scaffold for this purpose.
The primary amine group provides a convenient handle for attaching this scaffold to either a ligand for a protein of interest or a ligand for an E3 ligase (in the case of PROTACs) or a lysosome-shuttling receptor (for LYTACs). nih.govnih.gov The cyclopentanone ring and the phenyl group can serve as the core of a linker, providing the necessary rigidity and spatial orientation for the resulting chimera. nih.govnih.gov The synthesis would involve coupling the amine of this compound to other components of the PROTAC or LYTAC, a process that can be achieved through standard amide bond formation or other robust coupling chemistries. researchgate.netchemrxiv.orgmedchemexpress.com
| Technology | Role of the Scaffold | Synthetic Connection Point |
| PROTACs | Part of the linker connecting the two ligands. researchgate.net | Primary amine for amide bond formation. |
| LYTACs | Core structure for linking a protein-binding moiety to a lysosome-targeting glycopeptide. nih.gov | Primary amine for conjugation. |
Application of Machine Learning and Artificial Intelligence in the Design and Optimization of Synthetic Pathways and Derivatives
Reaction Optimization: Machine learning algorithms can analyze experimental data to build models that predict how changes in reaction parameters (e.g., temperature, catalyst, solvent) will affect the yield and purity of a reaction. This can be used to rapidly optimize the conditions for the synthesis and functionalization of the target scaffold, reducing the need for extensive trial-and-error experimentation.
De Novo Design: Generative AI models can design novel derivatives of this compound with predicted desirable properties (e.g., enhanced binding to a biological target). mdpi.com These models can explore a vast chemical space to identify promising new candidates for synthesis and testing.
Challenges and Opportunities in the Scalable Synthesis and Broad Application of this compound in Chemical Research
While this compound holds considerable promise, there are challenges to be addressed to enable its widespread use. The development of a cost-effective and scalable synthesis is paramount. acs.org Traditional multi-step syntheses can be difficult to scale up, and the development of more efficient routes, potentially utilizing flow chemistry as discussed, will be crucial.
Despite these challenges, the opportunities are significant. The modular nature of the scaffold makes it an ideal building block for creating diverse chemical libraries for drug discovery. Its potential for incorporation into targeted protein degraders opens up exciting possibilities in therapeutics. Furthermore, the development of advanced synthetic methods for this compound will not only facilitate its own application but also contribute to the broader field of synthetic chemistry. As new technologies continue to emerge, the prospects for unlocking the full potential of this compound are brighter than ever.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one in academic settings?
- Answer: A common approach involves reductive amination of 3-[4-(Formylphenyl)]cyclopentan-1-one using ammonia or a primary amine source. For example, hydrogenation under catalytic conditions (e.g., Pd/C or PtO₂) can reduce the imine intermediate to the aminomethyl derivative. Reaction optimization should include monitoring pH, temperature (typically 25–60°C), and solvent polarity (e.g., ethanol or THF). Characterization via -NMR and LC-MS is critical to confirm the absence of byproducts like over-reduced cyclopentanol derivatives .
Q. How should researchers validate the structural identity of this compound?
- Answer: Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve bond angles and spatial arrangement of the aminomethyl group relative to the cyclopentanone ring (see analogous studies on (2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one for methodology ).
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700–1750 cm) and amine (N-H, ~3300 cm) functional groups.
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns against theoretical values .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound?
- Answer: Low yields often stem from competing side reactions (e.g., over-reduction or polymerization). Mitigation strategies include:
- Protecting group chemistry : Temporarily block the amine during synthesis (e.g., Boc-protection) to prevent unwanted nucleophilic attacks .
- Catalyst screening : Test transition-metal catalysts (e.g., Raney Ni vs. Pd/BaSO₄) to optimize selectivity for the imine-to-amine step.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than protic solvents .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?
- Answer: Conflicting NMR or MS data may arise from tautomerism or impurities. Solutions include:
- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in cyclopentanone derivatives) .
- HPLC purification : Isolate stereoisomers or regioisomers before analysis.
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What are the potential applications of this compound in pesticide development?
- Answer: Structural analogs of this compound (e.g., N-(3-(Aminomethyl)-phenyl)dihydroisoxazole derivatives) exhibit pesticidal activity by inhibiting acetylcholinesterase or disrupting insect nervous systems. Researchers should:
- Screen bioactivity : Use in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., Drosophila melanogaster).
- Modify substituents : Introduce fluorinated or trifluoromethyl groups to enhance binding affinity (see patent EP 2024/03/27 for guidance) .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Answer: Refer to SDS guidelines for structurally similar compounds (e.g., (S)-3-Phenylcyclopentanone):
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
